3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
CAS No.: 1803608-94-7
Cat. No.: VC2885829
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803608-94-7 |
|---|---|
| Molecular Formula | C8H13Cl2N3 |
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | 3-(chloromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride |
| Standard InChI | InChI=1S/C8H12ClN3.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6H2;1H |
| Standard InChI Key | SPVLUCZMZUSYKO-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN=C(N2CC1)CCl.Cl |
| Canonical SMILES | C1CCC2=NN=C(N2CC1)CCl.Cl |
Introduction
The free base form of the compound has a slightly different molecular formula (C8H12ClN3) and molecular weight (185.65 g/mol) compared to the hydrochloride salt .
Biological Activity and Pharmacological Properties
The biological activity of triazoloazepine derivatives can vary widely depending on their specific structure. While comprehensive pharmacological data specifically for 3-(chloromethyl)-5H,6H,7H,8H,9H- triazolo[4,3-a]azepine hydrochloride is limited in the available literature, compounds in this structural class have demonstrated various pharmacological properties.
Structure-Activity Relationships
Related triazoloazepine compounds have shown structure-dependent biological activities. For instance, compounds with different substituents on the triazole ring can exhibit varying levels of activity against different biological targets. The presence of the chloromethyl group in 3-(chloromethyl)-5H,6H,7H,8H,9H- triazolo[4,3-a]azepine hydrochloride likely influences its receptor binding profile and potential biological activities.
A structurally related compound, 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine, has been reported to exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cell lines. While this is a different compound with a dichlorophenyl substituent rather than a chloromethyl group, it suggests that triazoloazepine derivatives as a class may possess anticancer properties worthy of further investigation.
As indicated in the pricing table, the compound is relatively expensive, which is common for specialized research chemicals produced in small batches . The pricing structure typically reflects the complexity of synthesis, purification requirements, and limited demand compared to more commonly used chemicals.
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